
Methyl 6-amino-2,3-difluorophenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-amino-2,3-difluorophenylacetate is an organic compound with a complex structure that includes an amino group, two fluorine atoms, and a methyl ester group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-2,3-difluorophenylacetate typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a difluorobenzene derivative, followed by reduction to introduce the amino group. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and automated systems are often employed to optimize reaction conditions and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-amino-2,3-difluorophenylacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atoms.
Aplicaciones Científicas De Investigación
Methyl 6-amino-2,3-difluorophenylacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its fluorinated structure.
Mecanismo De Acción
The mechanism of action of Methyl 6-amino-2,3-difluorophenylacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-amino-2-fluorophenylacetate: Lacks one fluorine atom, which may affect its reactivity and stability.
Methyl 6-amino-3-fluorophenylacetate: Similar structure but with the fluorine atom in a different position, potentially altering its chemical properties.
Methyl 6-amino-2,3-dichlorophenylacetate: Contains chlorine atoms instead of fluorine, which can significantly change its reactivity and applications.
Uniqueness
Methyl 6-amino-2,3-difluorophenylacetate is unique due to the presence of two fluorine atoms, which can enhance its chemical stability and influence its interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9F2NO2 |
|---|---|
Peso molecular |
201.17 g/mol |
Nombre IUPAC |
methyl 2-(6-amino-2,3-difluorophenyl)acetate |
InChI |
InChI=1S/C9H9F2NO2/c1-14-8(13)4-5-7(12)3-2-6(10)9(5)11/h2-3H,4,12H2,1H3 |
Clave InChI |
KHVSAFOZBPQPAE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C(C=CC(=C1F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


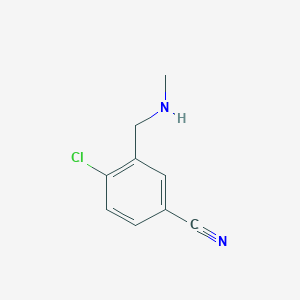
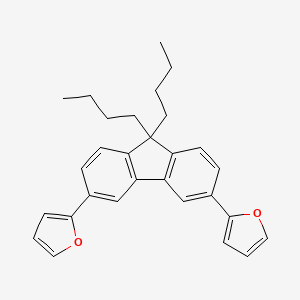
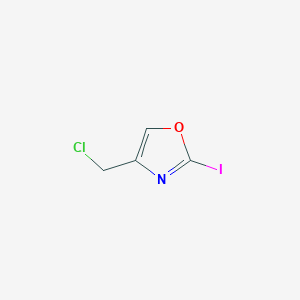
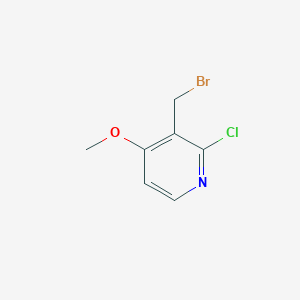

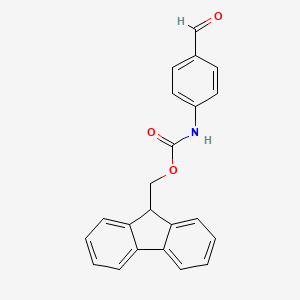
![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)
![N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide](/img/structure/B13135918.png)
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
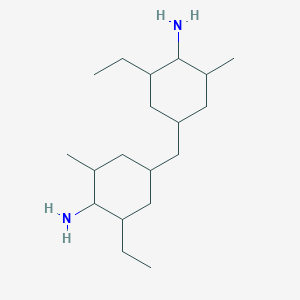
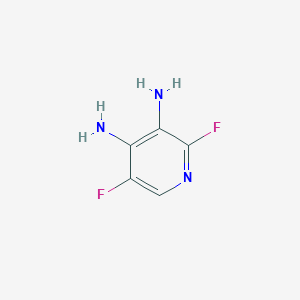
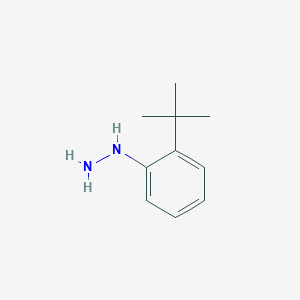
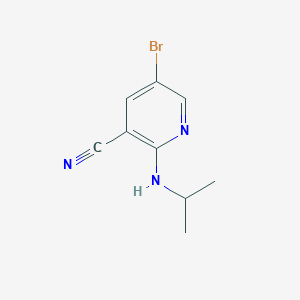
![3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B13135950.png)
